![molecular formula C26H28FN7OS2 B2563605 N-{3-[4-(2-fluorophényl)pipérazin-1-yl]propyl}-2-{2-[(2-sulfanylidène-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acétamide CAS No. 689266-84-0](/img/structure/B2563605.png)
N-{3-[4-(2-fluorophényl)pipérazin-1-yl]propyl}-2-{2-[(2-sulfanylidène-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C26H28FN7OS2 and its molecular weight is 537.68. The purity is usually 95%.
BenchChem offers high-quality N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Significance
Antimicrobial Activity
Research indicates that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide exhibit promising antimicrobial properties. For instance, derivatives containing thiazole and quinazoline structures have been shown to possess significant activity against various bacterial strains and fungi . The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes in pathogens.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The anticancer properties are often attributed to the ability to induce apoptosis or inhibit cell proliferation through various pathways . Molecular docking studies have provided insights into how these compounds interact with specific cancer-related targets.
Antimicrobial Evaluation
A study focused on synthesizing thiazole derivatives revealed that compounds with similar structures to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of the thiazole moiety in enhancing antimicrobial efficacy .
Anticancer Activity
In another research effort, a series of compounds based on the thiazole and quinazoline frameworks were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited high levels of growth inhibition against several cancer cell lines, suggesting that modifications to the core structure could lead to more potent anticancer agents .
Activité Biologique
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Weight | 456.58 g/mol |
Molecular Formula | C24H29FN4O2S |
LogP | 2.7639 |
LogD | 2.4327 |
Polar Surface Area | 47.205 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The compound's structure includes a piperazine ring, a thiazole moiety, and a quinazoline derivative, which are critical for its biological activity.
Research indicates that N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide exhibits significant inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are vital in regulating nucleotide synthesis and adenosine signaling, making them important targets for cancer therapy and other diseases .
In studies involving nucleoside transporter-deficient cells transfected with human ENT1 and ENT2, the compound demonstrated non-competitive inhibition characteristics. It did not significantly affect cell viability or the internalization processes of these transporters, suggesting a specific interaction with the binding sites of ENTs .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogues. The presence of the fluorophenyl group is believed to enhance binding affinity to ENTs due to increased lipophilicity and steric effects. Modifications in the thiazole and quinazoline components have shown varied impacts on potency and selectivity towards ENT1 and ENT2 .
In Vitro Studies
In vitro studies have utilized various concentrations of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide to assess its efficacy against different cancer cell lines. For instance:
- Cell Lines Tested : PK15NTD/ENT1 and PK15NTD/ENT2.
- Concentration Range : 10 nM to 100 μM.
- Measured Outcomes : [^3H]uridine uptake as a measure of nucleoside transport inhibition.
Results indicated that certain analogues exhibited IC50 values in the low micromolar range, demonstrating substantial potency against ENT-mediated transport .
Comparative Analyses
Comparative analyses with other known inhibitors have highlighted that this compound's selectivity for ENT2 over ENT1 can be advantageous in reducing off-target effects associated with conventional therapies targeting ENTs .
Pharmacological Implications
The ability of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide to selectively inhibit ENT2 suggests potential applications in treating conditions where adenosine signaling is dysregulated, such as certain cancers and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h2,4,7,9,17,19,21,24H,1,3,5-6,8,10-16H2,(H,28,35)(H,29,32)(H2,30,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKZXRDHSLNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.